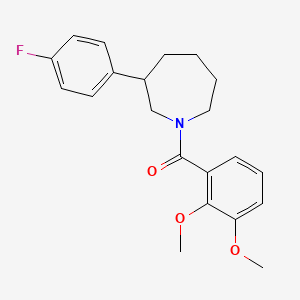

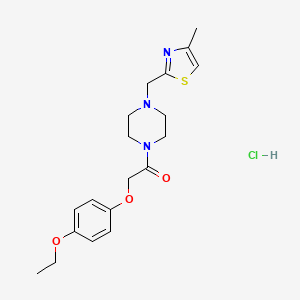

![molecular formula C20H18N2O2S B2534471 3-苯甲酰胺基-N-[(4-甲苯基)甲基]噻吩-2-甲酰胺 CAS No. 439120-53-3](/img/structure/B2534471.png)

3-苯甲酰胺基-N-[(4-甲苯基)甲基]噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to its thiophene and benzamide components. Thiophene derivatives are known for their various pharmacological properties, including antiarrhythmic, serotonin antagonist, and antianxiety activities . Benzamides, on the other hand, are recognized for their potential in drug design due to their bioactive properties .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation . For example, the crystal structure of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide was determined to crystallize in the monoclinic system, with specific lattice constants and space group . The molecular geometry and vibrational frequencies can also be calculated using density functional theory (DFT), providing insights into the electronic properties such as HOMO and LUMO energies .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including substitution reactions. For instance, the nitration of benzo[b]thiophen-2-carboxylic acid results in a mixture of substitution products, demonstrating the reactivity of the thiophene ring . Additionally, thiophene derivatives can be functionalized with different groups, leading to a wide array of compounds with diverse biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of electron-donating or electron-withdrawing groups can alter the compound's reactivity towards electrophiles or nucleophiles . The crystal packing of these compounds can involve hydrogen bonding, π-π, and CH-π interactions, which contribute to the stability of the structure .

科学研究应用

杂环合成

对噻吩-2-甲酰胺衍生物合成应用的研究揭示了它们在生成多种杂环化合物方面的潜力。例如,研究表明,噻吩-2-甲酰胺可用于通过与氮亲核试剂反应来合成吡唑、异恶唑、嘧啶、三嗪、吡唑并吡啶和吡唑并嘧啶衍生物 (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004)。这种多功能性突出了该化合物在开发新材料中的作用,这些材料在包括药品和农用化学品在内的各个领域具有潜在应用。

胆碱酯酶抑制

基于噻吩-2-甲酰胺的苯甲酰肼衍生物因其对胆碱酯酶(一类参与神经递质分解的酶)的抑制作用而受到探索。这些衍生物作为丁酰胆碱酯酶和乙酰胆碱酯酶的双重抑制剂显示出有希望的结果,对治疗阿尔茨海默病等神经退行性疾病具有潜在意义 (Kausar, Murtaza, Arshad, Munir, Saleem, Rafique, & Tawab, 2021)。研究结果表明,对噻吩-2-甲酰胺支架进行修饰可以导致开发用于管理认知障碍的有效治疗剂。

抗菌和抗真菌活性

对噻吩-2-甲酰胺衍生物的抗菌和抗真菌特性的探索产生了具有显着生物活性的化合物。研究表明,某些衍生物对一系列微生物病原体表现出显着的作用,表明它们作为开发新型抗菌剂的先导化合物的潜力 (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003)。这种应用在抗生素耐药性上升的背景下尤为重要,突出了对具有独特作用机制的新型化合物的需求。

神经和心血管疾病的药物开发

对噻吩-2-甲酰胺衍生物的进一步研究表明了它们在开发从心律失常到焦虑症等疾病的治疗方法中的效用。基于此支架合成新型噻吩衍生物已导致具有抗心律失常、血清素拮抗剂和抗焦虑活性的化合物,为神经和心血管领域中的治疗干预提供了新的途径 (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010)。

作用机制

Target of Action

The primary target of 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is the γ-Aminobutyric acid (GABA) receptors . These receptors are an important target for existing insecticides .

Mode of Action

3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide inhibits GABA receptors by binding to a site distinct from the site for fiproles . It acts as a partial, but potent, inhibitor of GABA channel blockers .

Biochemical Pathways

The compound affects the GABAergic pathway, which is involved in inhibitory neurotransmission . By inhibiting GABA receptors, it disrupts the normal functioning of these receptors, leading to a variety of downstream effects.

Result of Action

The inhibition of GABA receptors by 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide leads to a disruption in the normal functioning of these receptors . This disruption can lead to a variety of molecular and cellular effects, depending on the specific biological system in which these receptors are involved.

属性

IUPAC Name |

3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-14-7-9-15(10-8-14)13-21-20(24)18-17(11-12-25-18)22-19(23)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQSISWNMLFFDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2534388.png)

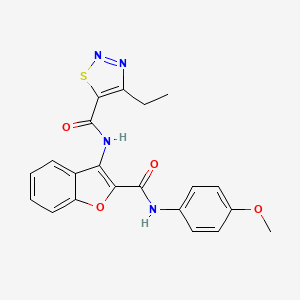

![2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B2534392.png)

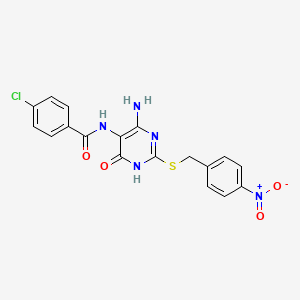

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2534395.png)

![2-cyano-N-(3-methoxyphenyl)-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2534403.png)

![{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid](/img/structure/B2534405.png)